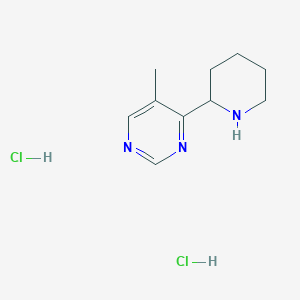

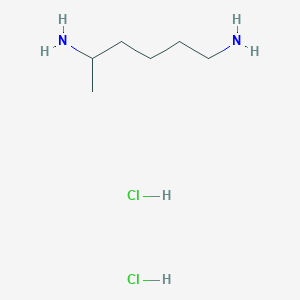

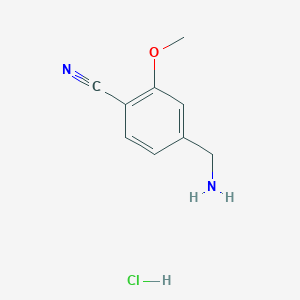

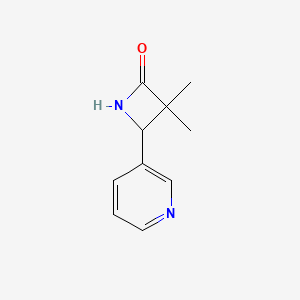

![molecular formula C12H15N B1448781 (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine CAS No. 1823872-21-4](/img/structure/B1448781.png)

(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

Overview

Description

“(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine” is a compound that contains a bicyclo[1.1.1]pentane moiety . Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring . This means they can mimic the properties of a phenyl ring in biological systems, making them potentially useful in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentanes consists of three rings of four carbon atoms each . They are highly strained molecules .

Chemical Reactions Analysis

Bicyclo[1.1.1]pentan-1-amines can be converted to a wide range of poly-substituted bicyclo[3.1.1]heptan-1-amines through a photochemical, formal (4+2)-cycloaddition of an intermediate imine diradical . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .

Scientific Research Applications

Molecular Rods in Materials Science

Bicyclo[1.1.1]pentane (BCP) derivatives, such as the compound , are utilized as molecular rods due to their rigid and linear structure. This application is significant in the development of advanced materials with controlled molecular orientation, which is crucial for electronic and photonic devices .

Supramolecular Linker Units

The BCP derivatives serve as supramolecular linker units. These linkers are essential in creating large, complex structures by connecting molecular units without covalent bonds. This has implications in the design of molecular machines and dynamic materials that can respond to stimuli .

Liquid Crystals

Due to their ability to induce structural rigidity and maintain a certain degree of flexibility, BCP derivatives are used in the formation of liquid crystals. These materials have applications in display technologies, such as LCD screens, where precise control over molecular alignment is necessary .

FRET Sensors

The compound’s framework is employed in the construction of Förster Resonance Energy Transfer (FRET) sensors. These sensors are used to detect molecular interactions and conformational changes in biological research, providing insights into biological processes at the molecular level .

Metal–Organic Frameworks (MOFs)

BCP derivatives are integral in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The BCP motif contributes to the stability and functionality of these frameworks .

Bioisostere in Drug Discovery

The BCP motif is recognized as a valuable bioisostere within drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This replacement can enhance the solubility, potency, and metabolic stability of lead compounds, leading to more effective and safer pharmaceuticals .

Future Directions

Mechanism of Action

Target of Action

It’s known that bicyclo[111]pentane (BCP) derivatives have been extensively used in materials science and drug discovery . They are valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The bcp motif, which is a part of this compound, is known to add three-dimensional character and saturation to compounds .

Pharmacokinetics

It’s known that bcp replacement as a bioisostere in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability .

Action Environment

It’s known that the bcp motif can add three-dimensional character to compounds, which might influence their interaction with the environment .

properties

IUPAC Name |

[4-(1-bicyclo[1.1.1]pentanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDAFISBHLZHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

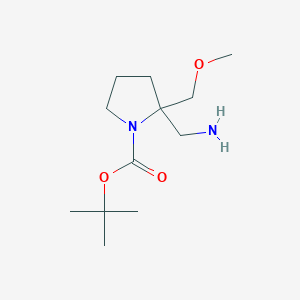

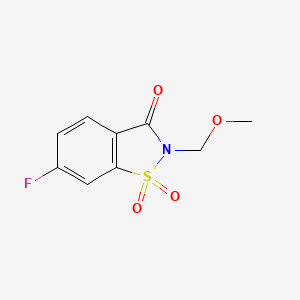

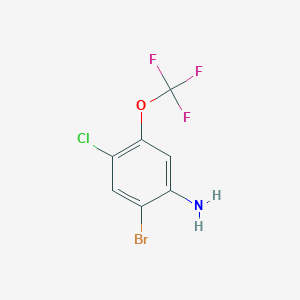

![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)